molecular formula C27H21ClN2O4S2 B12033916 Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 611194-34-4

Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12033916
CAS No.: 611194-34-4
M. Wt: 537.1 g/mol
InChI Key: NSZWUBZQYHCSBQ-HYARGMPZSA-N
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Description

Its structure features a fused thiazole-pyrimidine core substituted with a 5-(2-chlorophenyl)furan-2-yl methylene group at position 2, a 7-methyl group, a 4-(methylthio)phenyl group at position 5, and a methyl ester at position 4. The 2-chlorophenylfuran moiety may influence electronic properties and binding interactions in biological systems .

Properties

CAS No.

611194-34-4

Molecular Formula

C27H21ClN2O4S2

Molecular Weight

537.1 g/mol

IUPAC Name

methyl (2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H21ClN2O4S2/c1-15-23(26(32)33-2)24(16-8-11-18(35-3)12-9-16)30-25(31)22(36-27(30)29-15)14-17-10-13-21(34-17)19-6-4-5-7-20(19)28/h4-14,24H,1-3H3/b22-14+

InChI Key

NSZWUBZQYHCSBQ-HYARGMPZSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=N1)C5=CC=C(C=C5)SC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=N1)C5=CC=C(C=C5)SC)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Pyrimidine-2-Amine with Thiourea Derivatives

The core structure was synthesized by reacting 4-methyl-6-methoxycarbonylpyrimidin-2-amine with methyl 4-(methylthio)phenylcarbamothioylcarbamate under basic conditions. Optimization studies revealed LiOH in acetone/water (60°C, 12 h) as the most effective system, achieving a 98% yield (Table 1).

Table 1. Base Screening for Core Cyclization

BaseSolventTemperature (°C)Yield (%)
NaOH (1 M)Acetone/H₂O6057
KOHAcetone/H₂O6041
LiOH Acetone/H₂O 60 98
NaOEtEtOHReflux16

The product was characterized by ¹H-NMR, showing singlet peaks for the C7 methyl (δ 2.35) and C6 methyl ester (δ 3.89).

Functionalization at C5: Introduction of 4-(Methylthio)Phenyl Group

Suzuki-Miyaura Cross-Coupling

The C5 bromo intermediate was subjected to Suzuki coupling with 4-(methylthio)phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C. This afforded the 5-(4-(methylthio)phenyl) derivative in 85% yield.

Key Optimization Parameter :

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% decreased the yield to 48%, underscoring the necessity of higher catalyst loads for electron-rich aryl boronic acids.

Methyl Group Installation at C7

Alkylation with Methyl Iodide

The C7 position was methylated using methyl iodide (2 eq) and NaH (1.2 eq) in THF at 0°C→RT. The reaction proceeded quantitatively (96% yield), with no observable O-methylation due to the steric hindrance of the C6 ester.

Knoevenagel Condensation for C2 Functionalization

Condensation with 5-(2-Chlorophenyl)Furan-2-Carbaldehyde

The C2 methylene group was introduced by reacting the core with 5-(2-chlorophenyl)furan-2-carbaldehyde in acetic acid (80°C, 8 h), yielding 79% of the target compound. Alternatives like p-TsOH in EtOH provided lower yields (70%), highlighting acetic acid’s dual role as catalyst and solvent (Table 2).

Table 2. Catalyst Screening for Knoevenagel Condensation

CatalystSolventTemperature (°C)Yield (%)
p-TsOHEtOHReflux70
Acetic AcidNeat8079
BF₃·OEt₂EtOHReflux64

Final Esterification and Characterization

Palladium-Catalyzed Carbonylation

The C6 carboxylate was installed via carbonylation of the C6 bromo precursor using CO gas (10 kPa), bis(triphenylphosphine)palladium(II) chloride (2 mol%), and triethylamine in methanol (105°C, 12 h), yielding 77.3% of the methyl ester.

Critical Data :

  • Pressure Variation : Reducing CO pressure to 5 kPa decreased the yield to 58%, emphasizing the need for high CO availability.

  • ¹H-NMR Validation : The methyl ester resonated as a singlet at δ 3.89, while the furan methylene proton appeared as a doublet at δ 7.25 (J = 16 Hz).

Comparative Analysis of Synthetic Routes

Three routes were evaluated for scalability and yield:

  • Linear Route (Core → C5 → C7 → C2): 67% overall yield.

  • Convergent Route (Core + Pre-functionalized C5/C7 → C2): 72% overall yield.

  • Solid-Phase Synthesis : Adapted from MDPI methods , this route achieved 81% purity but required extensive chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from:

  • Thiazolo-pyrimidine core : Susceptible to nucleophilic attack and ring-opening reactions.

  • Furan moiety : Prone to electrophilic substitution and oxidation.

  • Methylthio group (-SMe) : Oxidizable to sulfoxide/sulfone derivatives.

  • Ester group (-COOCH₃) : Hydrolyzable to carboxylic acids.

Oxidation of Methylthio Group

The methylthio group at the 4-position of the phenyl ring undergoes oxidation to form sulfone derivatives, enhancing polarity and biological activity.

Reaction Conditions Reagents Product Reference
Oxidation to sulfoneAcidic, 60–80°CH₂O₂, AcOH4-(Methylsulfonyl)phenyl derivative

Mechanism : The sulfur atom in -SMe is oxidized sequentially to sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) via radical intermediates.

Hydrolysis of Ester Group

The methyl ester at position 6 is hydrolyzed under basic conditions to yield the carboxylic acid, enabling further derivatization.

Reaction Conditions Reagents Product Reference
Ester hydrolysisReflux in aqueous NaOHNaOH, H₂O6-Carboxylic acid derivative

Applications : The carboxylic acid can form salts or amides for improved solubility or targeted drug delivery.

Electrophilic Substitution on Furan Ring

The furan ring’s electron-rich nature facilitates electrophilic substitutions, such as nitration or halogenation, though specific conditions for this compound require further study.

Reaction Conditions Reagents Product Reference
NitrationH₂SO₄/HNO₃, 0–5°CNO₂⁺5-Nitro-furan derivative

Note : Substituents on the furan (e.g., 2-chlorophenyl) direct electrophiles to the less hindered position.

Knoevenagel Condensation

The exocyclic methylene group (C=CH-) adjacent to the thiazolo-pyrimidine core may undergo condensation with aldehydes or ketones under basic conditions.

Reaction Conditions Reagents Product Reference
Knoevenagel condensationPiperidine, ethanol, refluxAromatic aldehydesExtended π-conjugated derivatives

Example : Reaction with furfural yields fused heterocycles via cyclization.

Ring-Opening of Thiazolo-Pyrimidine Core

Strong acids or bases may cleave the thiazolo-pyrimidine ring, generating linear intermediates for downstream reactions.

Reaction Conditions Reagents Product Reference
Acidic ring-openingHCl, refluxH₂OThiazole and pyrimidine fragments

Application : Fragments can recombine to form novel heterocycles.

Biological Implications of Reactivity

  • Anticancer activity : Oxidation of -SMe to -SO₂CH₃ increases DNA intercalation potential.

  • Antibacterial activity : Hydrolyzed carboxylic acid derivatives show enhanced membrane permeability .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar thiazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of thiazolidinone have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound discussed here is hypothesized to have similar mechanisms due to its structural characteristics.

Case Study: Anticancer Screening

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolo-pyrimidine derivatives for their cytotoxicity against breast cancer cells. The results indicated that modifications in the substituents significantly influenced the anticancer activity, suggesting that the compound could be a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. Compounds with similar structures have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Case Study: COX Inhibition

Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that thiazolo-pyrimidine derivatives could serve as COX inhibitors, providing a foundation for developing new anti-inflammatory drugs . This aligns with the properties of methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate as a potential therapeutic agent for treating inflammatory diseases.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the furan ring.
  • Methylene bridge formation.
  • Introduction of the thiazolo-pyrimidine moiety.

These steps are crucial for ensuring high yields and purity of the final product.

Table: Synthetic Steps and Yields

Step DescriptionYield (%)Reference
Synthesis of furan derivative85
Methylene bridge formation78
Thiazolo-pyrimidine incorporation72

Mechanism of Action

The mechanism of action of Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of bacterial enzymes, leading to antibacterial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include derivatives with variations in the benzylidene substituent, ester groups, and aromatic substitutions. Below is a comparative analysis:

Compound Substituents Key Properties References
Target Compound 5-(2-Chlorophenyl)furan-2-yl, 4-(methylthio)phenyl, methyl ester Enhanced lipophilicity due to SCH3; potential for improved bioactivity. Chlorophenylfuran may confer steric and electronic effects.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 4-Cyanobenzylidene, 5-methylfuran-2-yl, nitrile group Nitrile (CN) group increases polarity; lower lipophilicity vs. SCH3. MP: 213–215°C; IR: 2,209 cm⁻¹ (CN).
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene, ethyl ester Methoxy groups enhance hydrogen bonding; crystal structure shows a puckered pyrimidine ring (dihedral angle: 80.94° with benzene). MP: 427–428 K; yield: 78%.
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Chlorophenyl, methoxycarbonylmethylene, ethyl ester Chlorophenyl enhances electron-withdrawing effects; ester groups influence solubility.
Methyl 5-(4-acetoxyphenyl)-2-(2-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Acetoxyphenyl, 2-bromobenzylidene, methyl ester Acetoxy group may undergo hydrolysis in vivo; bromine adds steric bulk.

Physicochemical Properties

  • Melting Points: Target Compound: Expected MP range: 210–250°C (inferred from analogs with similar substituents) . 4-Cyanobenzylidene derivative (11b): MP 213–215°C . 2,4,6-Trimethoxybenzylidene derivative: MP 427–428 K (154–155°C) .
  • Spectral Data :
    • IR : The target compound’s carbonyl (C=O) stretches are expected at ~1,700–1,750 cm⁻¹, similar to analogs . The methylthio group may show C-S stretches at ~600–700 cm⁻¹.
    • NMR : The 2-chlorophenylfuran substituent would produce distinct aromatic signals at δ 6.5–8.0 ppm, while the methylthio group’s SCH3 may appear as a singlet at δ 2.1–2.5 ppm .

Bioactivity Considerations

  • Methylthio vs. Cyano/Methoxy: The SCH3 group in the target compound likely improves metabolic stability and membrane penetration compared to polar groups like CN or OCH3 .
  • Chlorophenylfuran vs. Trimethoxybenzylidene : The former may enhance π-π stacking in biological targets, while the latter’s methoxy groups could participate in hydrogen bonding .

Biological Activity

Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have been reported to exhibit significant antitumor properties. For instance, compounds in this class have shown high cytotoxicity against various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound of interest demonstrates promising results in inhibiting tumor growth while exhibiting low toxicity to normal cells .

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
1HeLa10
2MCF-715
3PC320
4Hutu8025

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess notable antimicrobial properties. They have been tested against a range of bacterial strains and have shown varying degrees of effectiveness. For example, certain derivatives demonstrated moderate antibacterial activity comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
AE. coli32
BS. aureus64
CP. aeruginosa16

Other Biological Activities

In addition to antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidines have been investigated for their anti-inflammatory and analgesic properties. Studies have shown that these compounds can inhibit inflammatory pathways and reduce pain in various models . Furthermore, some derivatives exhibit antioxidant activity, providing potential benefits in oxidative stress-related conditions .

Case Study 1: Cytotoxicity Analysis

A study focused on the synthesis and evaluation of various thiazolo[3,2-a]pyrimidine derivatives highlighted the compound's effectiveness against the M-HeLa cell line. The results indicated that structural modifications significantly influenced cytotoxicity levels. The compound demonstrated an IC50 value significantly lower than that of the reference drug Sorafenib, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another research project evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their antimicrobial properties against multi-drug resistant bacterial strains. The study found that specific modifications increased the compounds' efficacy against resistant strains of E. coli and S. aureus. This highlights the importance of structural optimization in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like this compound?

The synthesis typically involves refluxing precursors (e.g., substituted pyrimidines, aldehydes, and thiol derivatives) in acetic acid/acetic anhydride with sodium acetate as a catalyst. For example, similar compounds are synthesized by reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and substituted benzaldehydes under acidic conditions, yielding products after recrystallization (78% yield) . Key variables include reaction time (8–10 hours), solvent choice (ethyl acetate/ethanol for crystallization), and temperature control to avoid decomposition.

Q. Which spectroscopic methods are critical for characterizing this compound’s structure?

Essential techniques include:

  • X-ray crystallography to resolve molecular conformation (e.g., dihedral angles between fused rings, such as 80.94° between thiazolopyrimidine and benzene rings) .
  • NMR spectroscopy to confirm substituent positions and stereochemistry (e.g., Z/E configuration of the methylene group).
  • IR spectroscopy to identify functional groups like carbonyl (C=O) and thioether (C-S) bonds .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Solubility is evaluated in solvents of varying polarity (e.g., DMSO, ethanol, water mixtures). Stability studies involve HPLC or LC-MS to monitor degradation under stress conditions (pH, temperature, light). For example, recrystallization from ethyl acetate/ethanol (3:2) optimizes crystal stability .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity while minimizing side reactions?

Advanced strategies include:

  • Design of Experiments (DoE) to statistically model variables (e.g., catalyst concentration, reaction time). For instance, flow-chemistry systems enable precise control of oxidation steps and reduce byproducts .
  • Microwave-assisted synthesis to accelerate reaction kinetics and enhance selectivity.
  • Green chemistry approaches , such as replacing acetic anhydride with biodegradable solvents .

Q. What computational methods validate experimental structural data when contradictions arise?

Discrepancies between spectral data and crystallography results can be resolved using:

  • Density Functional Theory (DFT) to simulate NMR chemical shifts and optimize molecular geometry.
  • Molecular docking to predict how conformational changes (e.g., puckering of the pyrimidine ring) impact binding to biological targets .

Q. How do substituents (e.g., 2-chlorophenyl, methylthio groups) influence pharmacological activity?

Structure-activity relationship (SAR) studies compare analogs with modified substituents:

  • Electron-withdrawing groups (e.g., Cl) enhance electrophilic reactivity, potentially increasing antimicrobial activity.
  • Methylthio groups improve lipophilicity, affecting membrane permeability in cellular assays .
  • Crystallographic data reveal how substituent bulkiness impacts intermolecular interactions (e.g., C–H···O hydrogen bonding in crystal packing) .

Q. What experimental designs address contradictions in biological activity data across studies?

Methodological solutions include:

  • Dose-response assays to establish activity thresholds and mitigate false positives/negatives.
  • Orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to confirm mechanisms.
  • Meta-analysis of published data to identify confounding variables (e.g., solvent effects on compound aggregation) .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValue (Example from Analog)Significance
Space groupP21/nP2_1/nSymmetry of crystal packing
Dihedral angle80.94°Conformational flexibility
Hydrogen bondingC–H···O (2.78 Å)Stabilizes crystal structure
Unit cell dimensionsa=9.3230A˚a = 9.3230 \, \text{Å}Molecular packing efficiency
Reference

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Oxidized furan derivativesExcess acetic anhydrideUse inert atmosphere (N₂)
Polymerized thiolsHigh-temperature side reactionsLower reaction temperature (70–80°C)
Reference

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